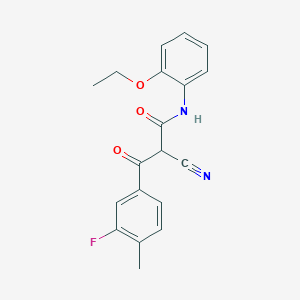![molecular formula C22H25N3O B7571908 N-[4-(2-piperidin-1-ylethyl)phenyl]-1H-indole-6-carboxamide](/img/structure/B7571908.png)
N-[4-(2-piperidin-1-ylethyl)phenyl]-1H-indole-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2-piperidin-1-ylethyl)phenyl]-1H-indole-6-carboxamide, commonly known as GW 501516 or Cardarine, is a synthetic drug that was initially developed for the treatment of metabolic and cardiovascular diseases. It belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists, which are known for their ability to regulate lipid and glucose metabolism, as well as improve endurance performance. In recent years, GW 501516 has gained popularity among athletes and bodybuilders due to its purported ability to enhance athletic performance and promote fat loss.
Mécanisme D'action
GW 501516 exerts its effects by binding to and activating PPARδ, a nuclear receptor that plays a crucial role in regulating lipid and glucose metabolism, as well as energy homeostasis. Activation of PPARδ by GW 501516 leads to increased expression of genes involved in fatty acid oxidation, mitochondrial biogenesis, and glucose uptake, resulting in improved lipid and glucose metabolism. In addition, GW 501516 has been shown to stimulate the expression of genes involved in antioxidant defense, leading to reduced oxidative stress and inflammation.
Biochemical and Physiological Effects
GW 501516 has been shown to have several biochemical and physiological effects, including improved lipid and glucose metabolism, increased endurance performance, and reduced inflammation and oxidative stress. In animal studies, GW 501516 has been shown to increase fatty acid oxidation and mitochondrial biogenesis, resulting in reduced fat mass and improved insulin sensitivity. In addition, GW 501516 has been shown to enhance endurance performance by increasing the expression of genes involved in oxidative metabolism and mitochondrial function. Finally, GW 501516 has been shown to reduce inflammation and oxidative stress by stimulating the expression of genes involved in antioxidant defense.
Avantages Et Limitations Des Expériences En Laboratoire
GW 501516 has several advantages for lab experiments, including its ability to improve lipid and glucose metabolism, increase endurance performance, and reduce inflammation and oxidative stress. In addition, GW 501516 has been shown to have neuroprotective effects and may be useful for studying neurodegenerative diseases. However, there are also several limitations to using GW 501516 in lab experiments. First, GW 501516 is a synthetic drug and may not accurately reflect the effects of natural compounds. Second, GW 501516 has been shown to have potential side effects, including liver toxicity and cancer, which may limit its use in lab experiments.
Orientations Futures
There are several future directions for studying GW 501516. First, more research is needed to fully understand the mechanisms underlying its effects on lipid and glucose metabolism, endurance performance, and inflammation. Second, studies are needed to determine the safety and efficacy of GW 501516 in humans, as most of the current research has been conducted in animal models. Finally, GW 501516 may have potential therapeutic applications in various disease conditions, and more research is needed to explore its potential in these areas.
Méthodes De Synthèse
GW 501516 is synthesized through a multistep process involving several chemical reactions. The synthesis starts with the reaction of 4-bromo-2-fluoroaniline with 2-(piperidin-1-yl)ethanol to form N-(4-(2-fluoro-4-bromophenyl)phenethyl)piperidin-4-ol. This intermediate is then reacted with 2-chloro-1-methyl-5-nitroimidazole to form N-(4-(2-fluoro-4-bromophenyl)phenethyl)-1-methyl-5-nitro-1H-imidazole-4-amine. The final step involves the reduction of the nitro group to an amino group using zinc and ammonium chloride to yield GW 501516.
Applications De Recherche Scientifique
GW 501516 has been extensively studied for its potential therapeutic effects in various disease conditions, including obesity, diabetes, dyslipidemia, and cardiovascular diseases. Several preclinical studies have demonstrated its ability to improve lipid and glucose metabolism, reduce inflammation, and enhance mitochondrial function. In addition, GW 501516 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-[4-(2-piperidin-1-ylethyl)phenyl]-1H-indole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c26-22(19-7-6-18-10-12-23-21(18)16-19)24-20-8-4-17(5-9-20)11-15-25-13-2-1-3-14-25/h4-10,12,16,23H,1-3,11,13-15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAASQARTUJYJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)C=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-piperidin-1-ylethyl)phenyl]-1H-indole-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

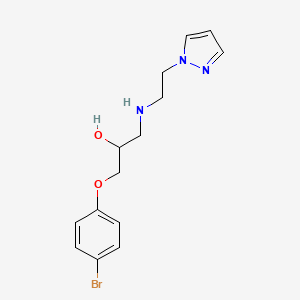
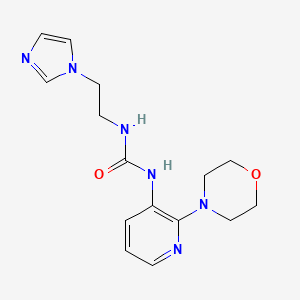
![N-[2-(3-fluorophenoxy)ethyl]-4-(oxolan-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B7571855.png)
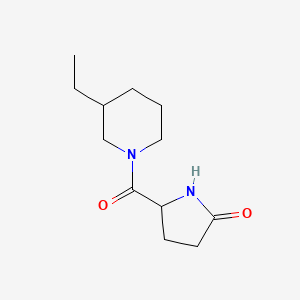
![5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B7571880.png)

![3-(diethylsulfamoyl)-N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]benzamide](/img/structure/B7571885.png)


![N-[(4-ethyl-1,2,4-triazol-3-yl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7571906.png)
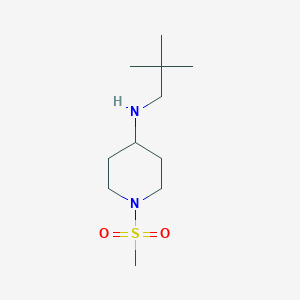
![Ethyl 2-[(4-propoxyphenyl)sulfonylamino]acetate](/img/structure/B7571916.png)

